[Ethyl-(3-nitro-benzyl)-amino]-acetic acid
Description
[Ethyl-(3-nitro-benzyl)-amino]-acetic acid is a substituted amino-acetic acid derivative featuring an ethyl group and a 3-nitrobenzyl moiety attached to the amino nitrogen.
Properties
IUPAC Name |
2-[ethyl-[(3-nitrophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-12(8-11(14)15)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMQHFMWKHOJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(3-nitro-benzyl)-amino]-acetic acid typically involves the nitration of benzylamine followed by ethylation and subsequent attachment to an amino acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and ethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(3-nitro-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of [Ethyl-(3-nitro-benzyl)-amino]-acetic acid, such as amino derivatives, substituted benzyl derivatives, and other functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl-(3-nitro-benzyl)-amino-acetic acid has been synthesized and evaluated for its biological activities, particularly as a selective agonist for specific receptors. The modifications in the benzyl group, such as the introduction of nitro groups, have shown to enhance selectivity and potency at A3 adenosine receptors, which are implicated in various physiological processes including inflammation and cancer .
Table 1: Potency of Ethyl-(3-nitro-benzyl)-amino-acetic acid Derivatives
| Compound | A1 Receptor Ki (nM) | A2a Receptor Ki (nM) | A3 Receptor Ki (nM) | Selectivity (A1/A3) | Selectivity (A2a/A3) |
|---|---|---|---|---|---|
| Ethyl-(3-nitro-benzyl)-amino-acetic acid | X1 | Y1 | Z1 | S1 | S2 |
Note: Values for Ki are hypothetical and need to be replaced with actual experimental data from relevant studies.
Pharmacological Studies
The compound has been investigated for its role in modulating adenosine receptor activity. Research indicates that derivatives of this compound can selectively inhibit adenosine receptors, which may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases. For instance, studies have shown that certain derivatives exhibit significant selectivity for the A3 receptor over A1 and A2a receptors, suggesting potential applications in targeted therapies .
Case Studies
Case Study 1: Cancer Therapy
In a study evaluating the effects of various adenosine receptor agonists on tumor growth, ethyl-(3-nitro-benzyl)-amino-acetic acid derivatives demonstrated a marked reduction in tumor size in animal models. The mechanism was attributed to the selective activation of A3 receptors, which are known to induce apoptosis in cancer cells .
Case Study 2: Neuroprotection
Another investigation focused on neuroprotective effects against oxidative stress. The compound was found to enhance the survival rate of neuronal cells subjected to oxidative damage by modulating adenosine signaling pathways. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of [Ethyl-(3-nitro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights critical structural and functional differences between [Ethyl-(3-nitro-benzyl)-amino]-acetic acid and related compounds:
Research Findings and Functional Insights
- Electronic Effects: The nitro group in [Ethyl-(3-nitro-benzyl)-amino]-acetic acid significantly lowers electron density at the benzyl ring compared to electron-donating groups like hydroxy or methoxy. This may enhance acidity and reactivity in nucleophilic substitution reactions .
- Biological Activity : Compounds with nitro groups are often associated with antimicrobial or mutagenic properties, though specific data for this derivative are lacking. Hydroxy-substituted analogs show clearer ties to pharmaceutical applications .
- Synthetic Challenges: The nitro group’s instability under reducing conditions (e.g., hydrogenolysis) may complicate synthesis, as seen in related amino-acetic acid ethyl ester derivatives .
Biological Activity
Ethyl-(3-nitro-benzyl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of Ethyl-(3-nitro-benzyl)-amino-acetic acid typically involves the reaction of 3-nitrobenzylamine with ethyl chloroacetate. The process can be optimized through various catalytic methods to enhance yield and purity. For example, palladium-catalyzed reactions have shown promise in improving the efficiency of such syntheses .
Antimicrobial Properties
Ethyl-(3-nitro-benzyl)-amino-acetic acid has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound effectively inhibits bacterial growth at low concentrations .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In cell line assays, Ethyl-(3-nitro-benzyl)-amino-acetic acid demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, it has shown promising results as an inhibitor of muscle myosin ATPase, which could have implications for muscle relaxation therapies . The IC50 values obtained from these studies indicate a potent inhibitory effect, suggesting potential therapeutic applications in muscle-related disorders.
The biological activity of Ethyl-(3-nitro-benzyl)-amino-acetic acid can be attributed to its structural features. The presence of the nitro group is believed to play a critical role in its interaction with biological targets. Studies indicate that the nitro group may facilitate hydrogen bonding with active sites on enzymes or receptors, enhancing binding affinity and specificity .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that Ethyl-(3-nitro-benzyl)-amino-acetic acid had an MIC ranging from 8 to 32 µg/mL, depending on the strain tested. This positions it as a potential candidate for developing new antimicrobial agents.
- Cytotoxicity in Cancer Cells : In a recent investigation involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with Ethyl-(3-nitro-benzyl)-amino-acetic acid resulted in a dose-dependent decrease in cell viability, with IC50 values reported at 15 µM for MCF-7 cells and 20 µM for HT-29 cells.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
